Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone
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Overview
Description
Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a chlorophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps. One common method includes the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with a known morpholino (piperazin-1-yl)methanone . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperazine ring and the chlorophenyl carbonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yl (4-(4-nitrophenyl)piperazin-1-yl)methanone: Similar structure but with a nitrophenyl group instead of a chlorophenyl group.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Contains two piperazine rings and dichlorophenyl groups.
Uniqueness
Biphenyl-4-yl{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
[4-(3-chlorobenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C24H21ClN2O2/c25-22-8-4-7-21(17-22)24(29)27-15-13-26(14-16-27)23(28)20-11-9-19(10-12-20)18-5-2-1-3-6-18/h1-12,17H,13-16H2 |
InChI Key |
XFNUJQMOGOJMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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